molecular formula C14H21NO2 B12583134 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione CAS No. 646520-37-8

4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B12583134
CAS No.: 646520-37-8
M. Wt: 235.32 g/mol
InChI Key: VVAFZEIERWEFSL-UHFFFAOYSA-N
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Description

4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a cyclohexa-3,5-diene-1,2-dione core substituted with a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione with secondary amines such as piperidine, morpholine, or 1-methylpiperazine in isopropanol. This reaction proceeds via Michael addition and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, forming a mixture of products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, time, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted cyclohexadiene compounds.

Scientific Research Applications

4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes. For instance, it inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the oxidation of phenolic substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

646520-37-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-[4-(tert-butylamino)butyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C14H21NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15H,4-6,9H2,1-3H3

InChI Key

VVAFZEIERWEFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCC1=CC(=O)C(=O)C=C1

Origin of Product

United States

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